6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one
Overview
Description
6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family This compound is characterized by a benzene ring fused to an oxazine ring, with a methyl group at the 6-position and a phenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the use of acetic anhydride or polyphosphoric acid as cyclizing agents. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazinone ring .
Industrial Production Methods: Industrial production of this compound may involve a one-pot synthesis method using iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This method is advantageous due to its high yield and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydrobenzoxazinone derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products:
Oxidation: Quinazolinone derivatives.
Reduction: Dihydrobenzoxazinone derivatives.
Substitution: Various substituted benzoxazinone derivatives.
Scientific Research Applications
6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one has been extensively studied for its applications in:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 6-methyl-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the suppression of bacterial growth or the modulation of biological pathways involved in disease processes .
Comparison with Similar Compounds
- 2-Methyl-4H-3,1-benzoxazin-4-one
- 6-Chloro-2-phenyl-4H-3,1-benzoxazin-4-one
- 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one
Comparison: 6-Methyl-2-phenyl-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the methyl group at the 6-position and the phenyl group at the 2-position enhances its stability and reactivity compared to other benzoxazinone derivatives .
Properties
IUPAC Name |
6-methyl-2-phenyl-3,1-benzoxazin-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-10-7-8-13-12(9-10)15(17)18-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKXDTOQDIGVOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90354842 | |
Record name | 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644179 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
117039-85-7 | |
Record name | 4H-3,1-Benzoxazin-4-one, 6-methyl-2-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90354842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHYL-2-PHENYL-4H-3,1-BENZOXAZIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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